5-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole
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Overview
Description
Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . Thiazoles, on the other hand, are aromatic sulfur and nitrogen-containing heterocycles that are also found in many biologically active compounds.
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines and thiazoles is characterized by a fused bicyclic 5–6 heterocycle and a five-membered ring containing sulfur and nitrogen atoms, respectively .Chemical Reactions Analysis
The typical procedure for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Scientific Research Applications
Heterocyclic Amines in Environmental Exposure and Toxicity
Studies on heterocyclic amines, like "2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)" and "2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)," have highlighted their presence in cooked meats and their potential carcinogenicity. Research indicates these compounds are formed during the cooking process and have been detected in human urine, suggesting widespread environmental exposure. The metabolic pathways and the role of intestinal bacteria in metabolizing these compounds have also been explored, providing insights into individual variations in carcinogenic risk (Vanhaecke et al., 2008).
Toxicology of Neonicotinoid Insecticides
The neonicotinoid class, particularly imidacloprid, has been the subject of toxicological studies due to its widespread use as an insecticide. Despite being deemed relatively safe for mammals, instances of human poisoning have been reported, offering a glimpse into the potential adverse effects following acute exposure. Such studies shed light on the toxicokinetics and the clinical manifestation of poisoning, contributing to a better understanding of the risks associated with these chemicals (Shadnia & Moghaddam, 2008).
Blood-Brain Barrier Permeability Studies
Compounds like "Pittsburgh compound B" have been used in clinical research to study their permeability through the blood-brain barrier. These studies are crucial for understanding the dynamics of biomarkers in neurodegenerative diseases like Alzheimer's, highlighting the role of heterocyclic compounds in diagnostic imaging and their interactions with human physiology (Gjedde et al., 2013).
Risk Assessment of Sensitizing Agents
Quantitative risk assessments of chemicals, including those with heterocyclic structures, have been performed to evaluate their sensitization potential. Such studies are essential for ensuring consumer safety and guiding regulatory decisions regarding the use of these compounds in consumer products (Fukushima et al., 2023).
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold are known to have a wide range of applications in medicinal chemistry . They have been used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Some derivatives have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Mode of Action
It’s worth noting that similar compounds, such as zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, work by blocking γ-aminobutyric acid receptors . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Given the wide range of applications of imidazo[1,2-a]pyridine compounds in medicinal chemistry , it can be inferred that these compounds likely interact with multiple biochemical pathways, leading to their diverse bioactivity.
Result of Action
Similar compounds have shown promising results in treating various conditions, suggesting that this compound might have similar effects .
Future Directions
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Future research may focus on developing more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects .
Properties
IUPAC Name |
5-[6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5S3/c1-13-19(28-20(21-13)16-5-4-10-26-16)15-7-8-18(24-23-15)27-12-14-11-25-9-3-2-6-17(25)22-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITXBZGVQDNMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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